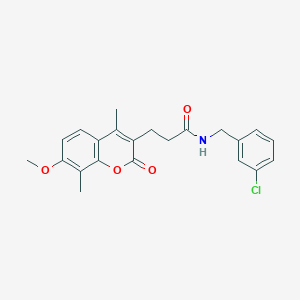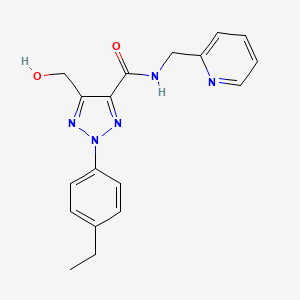
N-(3-chlorobenzyl)-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-chlorobenzyl)-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide” is a synthetic organic compound that belongs to the class of amides. This compound features a complex structure with multiple functional groups, including a chlorobenzyl group, a methoxy group, and a chromenyl group. The presence of these functional groups suggests that the compound may have interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-chlorobenzyl)-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the chromenyl intermediate: This step may involve the cyclization of a suitable precursor to form the chromenyl ring system.
Introduction of the methoxy and dimethyl groups: These groups can be introduced through methylation reactions using reagents such as methyl iodide.
Attachment of the 3-chlorobenzyl group: This step may involve a nucleophilic substitution reaction where the 3-chlorobenzyl group is attached to the chromenyl intermediate.
Formation of the propanamide moiety: This final step involves the reaction of the intermediate with a suitable amine to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(3-chlorobenzyl)-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a synthetic intermediate or reagent in organic synthesis.
Biology: Potential use as a probe or tool compound in biological studies.
Medicine: Possible therapeutic applications if the compound exhibits biological activity.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of “N-(3-chlorobenzyl)-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide” would depend on its specific biological or chemical activity. If the compound interacts with biological targets, it may bind to specific proteins or enzymes, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorobenzyl)-3-(4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide: Lacks the methoxy group.
N-(3-chlorobenzyl)-3-(7-methoxy-2-oxo-2H-chromen-3-yl)propanamide: Lacks the dimethyl groups.
N-(3-chlorobenzyl)-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)butanamide: Has a butanamide moiety instead of propanamide.
Uniqueness
The unique combination of functional groups in “N-(3-chlorobenzyl)-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide” may confer distinct chemical and biological properties compared to similar compounds. The presence of the methoxy and dimethyl groups, along with the specific arrangement of the chromenyl and amide moieties, could influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C22H22ClNO4 |
|---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)propanamide |
InChI |
InChI=1S/C22H22ClNO4/c1-13-17-7-9-19(27-3)14(2)21(17)28-22(26)18(13)8-10-20(25)24-12-15-5-4-6-16(23)11-15/h4-7,9,11H,8,10,12H2,1-3H3,(H,24,25) |
InChI Key |
CODXBRJBRVUCFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CCC(=O)NCC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-methylphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11392070.png)
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide](/img/structure/B11392078.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B11392094.png)
![{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}(phenyl)methanol](/img/structure/B11392095.png)



![2-(1-ethyl-1H-indol-3-yl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11392103.png)
![N-Benzyl-2-{3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-F]chromen-8-YL}acetamide](/img/structure/B11392110.png)
![4-(2-fluorophenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11392113.png)
![1-(3-Bromophenyl)-2-(2-hydroxyethyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11392119.png)

![Ethyl 4-[({5-chloro-2-[(4-methylbenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11392138.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide](/img/structure/B11392146.png)
